Product packaging for 2,4,6-Trichloropyridine(Cat. No.:CAS No. 16063-69-7)

2,4,6-Trichloropyridine

Cat. No.: B096486
CAS No.: 16063-69-7
M. Wt: 182.43 g/mol
InChI Key: FJNNGKMAGDPVIU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of chemical compounds. rsc.orgnih.gov Its presence is notable in numerous significant plant-derived compounds. rsc.orgenpress-publisher.com As a polar and ionizable aromatic molecule, it is utilized therapeutically to enhance the solubility and bioavailability of less soluble substances. enpress-publisher.com The versatility of pyridine and its derivatives as reactants and starting materials for structural modifications has significant implications for medicinal chemistry. enpress-publisher.com These scaffolds are integral to the development of new drugs and are found in over 7,000 existing medicinal molecules. rsc.orgnih.gov Pyridine derivatives are also heavily relied upon in the agrochemical industry for creating insecticides, fungicides, and herbicides. enpress-publisher.com The continuous incorporation of this "privileged scaffold" into a diverse range of FDA-approved drug candidates underscores its importance. rsc.orgnih.govrsc.orgresearchgate.net

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines are a class of pyridine derivatives where one or more hydrogen atoms on the pyridine ring are substituted by halogen atoms. These compounds are highly valuable as synthetic intermediates due to the reactivity of the carbon-halogen bond, which allows for a wide range of chemical transformations. nih.gov They can undergo nucleophilic substitution reactions and can be used to prepare a variety of substances, opening up more possibilities for the application of pyridines. guidechem.com The functionalization of the carbon-halogen bond can be achieved through various methods, including Suzuki coupling, Sonogashira coupling, Heck reaction, and Buchwald-Hartwig coupling, making them crucial building blocks in the synthesis of complex molecules. guidechem.com The development of broadly applicable pyridine halogenation methods is essential for accessing these key synthetic intermediates. nih.gov

Research Trajectories of 2,4,6-Trichloropyridine within Contemporary Organic Chemistry

This compound is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai Its highly reactive nature, a consequence of the three chlorine atoms on the pyridine ring, makes it a valuable tool for various chemical transformations. ontosight.ai Current research focuses on its use as a building block for creating more complex molecules with potential therapeutic effects. chemimpex.com It is a key component in the synthesis of herbicides and pesticides, contributing to advancements in agricultural productivity. chemimpex.com The compound's reactivity is also exploited in the development of new pharmaceuticals. chemimpex.com Furthermore, research has explored its reactions with various nucleophiles to create new pyridine derivatives with specific functionalities. guidechem.com For instance, it can react with phenolic compounds to form ether and thioether compounds, providing effective methods for constructing C-O and C-S bonds. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl3N B096486 2,4,6-Trichloropyridine CAS No. 16063-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloropyridine
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InChI

InChI=1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNNGKMAGDPVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166951
Record name Pyridine, 2,4,6-trichloro-
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Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16063-69-7
Record name 2,4,6-Trichloropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,4,6-trichloro-
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Record name Pyridine, 2,4,6-trichloro-
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Record name 2,4,6-Trichloropyridine
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Reactivity and Mechanistic Investigations of 2,4,6 Trichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is activated for nucleophilic aromatic substitution (SNAr) reactions, a characteristic further enhanced by the electron-withdrawing nature of the chlorine atoms.

Regioselectivity and Site-Selective Functionalization at C-2, C-4, and C-6 Positions

In SNAr reactions, the displacement of leaving groups at the C-2 and C-4 positions of the pyridine ring is generally favored. This preference is attributed to the ability of the nitrogen atom to delocalize the negative charge in the reaction intermediate. stackexchange.com For 2,4,6-trichloropyridine, nucleophilic attack typically occurs preferentially at the 4-position. researchgate.netacs.orgsonar.ch This regioselectivity has been observed with various nucleophiles, including sodium methoxide (B1231860) and dimethylamine (B145610), leading to the formation of 2,6-dichloro-4-methoxy- or 4-dimethylaminopyridine (B28879) derivatives. Similarly, reactions with phenolic compounds in the presence of a base result in the formation of the corresponding 4-aryloxy-2,6-dichloropyridines. guidechem.com

However, the inherent selectivity for the 4-position can be altered. For instance, while many nucleophiles attack the C-4 position, the use of secondary amines like dimethylamine and, notably, hydrazine (B178648) hydrate (B1144303) can also achieve substitution at this site. researchgate.net

Influence of Steric and Electronic Factors on Reactivity Profiles

The reactivity of this compound in SNAr reactions is governed by a combination of steric and electronic factors.

Electronic Effects: The three electron-withdrawing chlorine atoms activate the pyridine ring for nucleophilic attack at the 2, 4, and 6-positions. The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate, particularly when the attack occurs at the ortho (C-2/C-6) and para (C-4) positions. stackexchange.com

Steric Effects: The chlorine atoms at the 2 and 6-positions, being adjacent to the ring nitrogen, present a greater degree of steric hindrance compared to the chlorine at the 4-position. stackexchange.com This steric hindrance disfavors nucleophilic attack at the C-2 and C-6 positions, making the C-4 position the more accessible site for many nucleophiles.

The interplay of these factors generally results in the observed preference for substitution at the C-4 position.

Strategies for Regiochemical Control (e.g., Trialkylsilyl Group Effects)

A significant strategy for overcoming the intrinsic preference for C-4 substitution involves the introduction of a bulky trialkylsilyl group at the 3-position of the this compound ring. guidechem.comresearchgate.netacs.orgresearchgate.net This "trialkylsilyl trick" effectively reverses the regioselectivity of nucleophilic substitution. researchgate.netacs.org The large trialkylsilyl group sterically shields the adjacent 2- and 4-positions, directing the nucleophilic attack to the most remote halogen atom at the 6-position. researchgate.netacs.orgsonar.chepfl.ch

Following the substitution reaction, the trialkylsilyl group can be removed, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride, to yield a product where the nucleophile occupies a nitrogen-neighboring position. researchgate.netacs.org This method provides a powerful tool for achieving regiocontrolled synthesis of otherwise difficult-to-access substituted pyridines. researchgate.net

Metal-Free Approaches to C-N Bond Formation

While transition metal-catalyzed reactions are prevalent, metal-free methods for forming carbon-nitrogen (C-N) bonds with this compound are also of significant interest. These reactions often rely on the inherent reactivity of the substrate. For example, the direct reaction of this compound with nucleophilic amines can proceed without a metal catalyst, driven by the electronic activation of the pyridine ring.

Furthermore, N-aminopyridinium salts have emerged as valuable reagents in metal-free C-H amination reactions, showcasing the potential for forming C-N bonds under oxidative conditions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon bonds and the introduction of diverse functional groups. guidechem.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium catalysts are widely employed for cross-coupling reactions involving this compound and its derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for the arylation and alkylation of the pyridine ring. nih.gov In the case of polychlorinated pyridines, the site-selectivity of the Suzuki coupling can be controlled. For instance, pentachloropyridine (B147404) undergoes Suzuki-Miyaura reactions preferentially at the C-2 and C-6 positions. thieme-connect.com While direct studies on this compound are less common, related systems like 2,6-dichloropyridines can be exhaustively alkylated using a Suzuki-Miyaura protocol. nih.gov The choice of ligand can be crucial in directing the selectivity of these reactions. nih.govresearchgate.net Ligand-free conditions have also been developed for the Suzuki coupling of other trichloropyridines, such as 2,3,5-trichloropyridine, which shows high regioselectivity for the 2-position. nih.govdntb.gov.ua

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a route to alkynyl-substituted pyridines. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in the provided context, the reaction is broadly applicable to halo-pyridines. guidechem.com The reactivity of the different chlorine atoms would likely follow the general principles of palladium-catalyzed cross-coupling, with the C-2 and C-6 positions being more reactive than the C-4 position under many conditions. Copper-free Sonogashira coupling protocols have also been developed, expanding the versatility of this transformation. libretexts.org

Interactive Data Table: Reactivity of this compound

Reaction TypeReagents/ConditionsPosition of SubstitutionProduct Type
Nucleophilic Aromatic SubstitutionSodium methoxideC-42,6-Dichloro-4-methoxypyridine (B106899)
Nucleophilic Aromatic SubstitutionDimethylamineC-44-(Dimethylamino)-2,6-dichloropyridine
Nucleophilic Aromatic SubstitutionHydrazine hydrateC-42,6-Dichloro-4-hydrazinopyridine
Nucleophilic Aromatic SubstitutionPhenolic compounds, baseC-44-Aryloxy-2,6-dichloropyridine
Directed Nucleophilic Aromatic Substitution1. Trialkylsilylation at C-32. NucleophileC-62-Substituted-4-chloro-6-halopyridine (after desilylation)

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of alkylated pyridines. While much of the research has focused on less chlorinated pyridines, the principles are applicable to polysubstituted substrates like this compound. These reactions enable the formation of carbon-carbon bonds by coupling two different electrophiles, such as a chloropyridine and an alkyl bromide.

One established method involves the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides, which utilizes a rigid bathophenanthroline (B157979) ligand in a polar aprotic solvent like DMF. nih.gov This approach is noted for its promising functional group compatibility and its orthogonality to other coupling methods like the Stille reaction. nih.gov For sterically demanding substrates, nickel catalysis provides an alternative to traditional methods that require the pre-formation of organometallic reagents, which can be sensitive and limit functional-group tolerance. nih.govnih.gov The development of nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides further expands the toolkit for creating sterically congested alkylpyridines bearing all-carbon quaternary centers. researchgate.net These methodologies underscore the potential for nickel catalysts to selectively activate the C-Cl bonds in this compound for the introduction of alkyl or other organic fragments.

Site-Selective Coupling of Polyhalogenated Pyridines

The reactivity of the three chlorine atoms on the this compound ring is not uniform, allowing for site-selective functionalization. The inherent electronic and steric properties of the molecule dictate that nucleophilic attack preferentially occurs at the C4 position. The chlorine atoms at the C2, C4, and C6 positions are all activated by the electron-withdrawing effect of the ring nitrogen. However, the C2 and C6 positions are sterically hindered by their proximity to the nitrogen atom, making the C4 position the most accessible and reactive site for nucleophilic aromatic substitution (SNAr). researchgate.net

This inherent preference is observed in reactions with various nucleophiles. For instance, reacting this compound with sodium methoxide or dimethylamine results in the regioselective formation of 2,6-dichloro-4-methoxypyridine or 4-dimethylamino-2,6-dichloropyridine, respectively. Similarly, reactions with phenolic compounds in the presence of a base like potassium hydroxide (B78521) selectively yield 4-aryloxy-2,6-dichloropyridines. guidechem.com

Interestingly, this innate regioselectivity can be completely reversed. Research has demonstrated that introducing a bulky trialkylsilyl group at the C3 or C5 position sterically blocks attack at the adjacent C4 position. This forces the nucleophilic substitution to occur at the C6 (or C2) position, which is most remote from the silyl (B83357) directing group. researchgate.netacs.orgresearchgate.net This "trialkylsilyl trick" provides a valuable synthetic route to 2-substituted-4,6-dichloropyridines after the removal of the silyl group. researchgate.netresearchgate.net

The principles of site-selectivity also extend to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While the C4 position is generally favored, the specific ligand, catalyst, and reaction conditions can influence the outcome, allowing for the controlled synthesis of mono-, di-, or tri-substituted pyridine derivatives. researchgate.netguidechem.com

Table 1: Regioselectivity in Reactions of this compound

Reaction Type Reagent/Catalyst Position of Substitution Product Type Reference(s)
Nucleophilic Substitution Sodium Methoxide C4 2,6-dichloro-4-methoxypyridine
Nucleophilic Substitution Phenols / KOH C4 4-Aryloxy-2,6-dichloropyridines guidechem.com
Nucleophilic Substitution Various Nucleophiles C6 (or C2) 2-Substituted-4,6-dichloropyridines acs.org, researchgate.net, researchgate.net
Suzuki Coupling Arylboronic Acids / Pd cat. C4 (typically) 4-Aryl-2,6-dichloropyridines guidechem.com

Selective Reduction and Dechlorination Reactions

Selective removal of chlorine atoms from this compound is a key transformation for accessing less-chlorinated pyridine building blocks. Reductive dechlorination can be achieved using various methods, including catalytic hydrogenation and microbial degradation. The selectivity of these reactions—which chlorine atom is removed—is highly dependent on the reagents and conditions employed.

For instance, the bacterium Desulfitobacterium frappieri PCP-1 has been shown to reductively dechlorinate highly chlorinated aromatic compounds. nih.gov In studies with pentachloropyridine, it was observed that the compound was dechlorinated to 2,3,5,6-tetrachloropyridine (B1294921) and an unidentified trichloropyridine, indicating that microorganisms can facilitate stepwise dehalogenation. nih.gov Chemical methods, such as using zinc and ammonium (B1175870) salts in specific solvents, have also demonstrated high specificity in the reductive dechlorination of polychloropyridines. lookchem.com

Catalytic Hydrogenation for Selective Dechlorination

Catalytic hydrogenation is a common and effective method for the selective dechlorination of polychlorinated pyridines. It is important to note that the structure of the starting isomer dictates the structure of the product. While the selective hydrogenation of 2,3,6-trichloropyridine (B1294687) is a well-established route to produce the important agrochemical intermediate 2,3-dichloropyridine, the hydrogenation of this compound follows a different pathway. google.comcabidigitallibrary.org

The catalytic hydrodechlorination of this compound has been investigated, demonstrating that selective reduction is feasible. In a documented process, the reaction is carried out using a palladium-on-ceria-alumina (Pd/Ce-Al₂O₃) catalyst in an isopropanol-water solvent system at elevated temperature and pressure. google.com This method achieves complete conversion of the starting material and shows high selectivity for the removal of the C6 chlorine atom, yielding 2,4-dichloropyridine (B17371) as the major product with a selectivity of approximately 81%. google.com A minor product, 2-chloropyridine (B119429), is also formed with around 11% selectivity, indicating further dechlorination can occur. google.com The choice of catalyst and reaction conditions, such as temperature and hydrogen source, is critical for controlling the extent of dechlorination and maximizing the yield of the desired dichloropyridine isomer. cabidigitallibrary.orggoogle.com

Table 2: Comparative Catalytic Hydrogenation of Trichloropyridine Isomers

Starting Material Catalyst System Conditions Major Product Selectivity Reference(s)
This compound 3% Pd/Ce-Al₂O₃ Isopropanol/Water, 120°C, 10h 2,4-Dichloropyridine ~81% google.com
2,3,6-Trichloropyridine 0.5% Pd/C Methanol, Triethylamine, 140°C 2,3-Dichloropyridine High cabidigitallibrary.org
2,3,6-Trichloropyridine Pd/C, Hydrogen Donor Alcohol Solvent, Reflux 2,3-Dichloropyridine Good Yield google.com

Other Bond-Forming Reactions

Beyond the reactions discussed, this compound is a versatile precursor for various other bond-forming reactions, primarily through the functionalization of its carbon-halogen bonds. guidechem.com These transformations are essential for incorporating the pyridine scaffold into more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. guidechem.com

Palladium-catalyzed cross-coupling reactions are particularly prominent. These include:

Suzuki Coupling: Reaction with arylboronic acids to form C-C bonds, creating aryl-substituted pyridines. guidechem.com

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, leading to alkynylpyridines. guidechem.com

Heck Reaction: Reaction with alkenes to form C-C bonds. guidechem.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to aminopyridines. guidechem.com

In addition to C-C and C-N bond formation, C-O bonds can also be constructed. As previously mentioned, this compound reacts with phenolic compounds in the presence of a base to form the corresponding pyridine ether compounds with good yield and regioselectivity. guidechem.com These varied reactions highlight the utility of this compound as a foundational building block in synthetic organic chemistry.

Applications in Advanced Organic Synthesis and Derivatization

Building Block for Complex Heterocyclic Architectures

The strategic placement of three reactive chlorine atoms on the pyridine (B92270) core makes 2,4,6-trichloropyridine an ideal starting point for constructing intricate molecular frameworks. The chlorine atoms can be selectively or sequentially replaced by various nucleophiles, allowing for the controlled assembly of complex heterocyclic systems.

A significant challenge in the functionalization of polychlorinated pyridines is controlling the regioselectivity of substitution reactions. In this compound, nucleophilic attack typically occurs preferentially at the C4-position, which is the most activated site. acs.orgnih.govresearchgate.netresearchgate.net However, synthetic chemists have developed strategies to overcome this inherent reactivity pattern. By introducing a bulky trialkylsilyl group at the C3-position, the regioselectivity of nucleophilic substitution can be completely reversed. acs.orgnih.gov This "trialkylsilyl trick" sterically hinders the C4-position and directs the incoming nucleophile to the C6-position. acs.org After the substitution reaction, the silyl (B83357) group can be removed, yielding a 2,6-disubstituted pyridine derivative that would be otherwise difficult to access. This method provides a powerful tool for creating diverse and complex pyridine-based structures.

This controlled, stepwise substitution is fundamental to building complex architectures, such as nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, which are valuable as building blocks for creating ligands for metallo-organic structures with tunable photophysical properties. researchgate.netresearchgate.net

Synthesis of Functionalized Pyridine Derivatives

The reactivity of this compound allows for the direct introduction of a wide range of functional groups onto the pyridine ring, making it a cornerstone for producing highly substituted pyridines.

Amination Strategies for the Pyridine Core

The introduction of amino groups is a critical transformation, as aminated pyridines are prevalent scaffolds in medicinal chemistry. Nucleophilic aromatic substitution (SNAr) is a common method for the amination of this compound.

The reaction of this compound with various amines, including aliphatic and aromatic amines, typically results in substitution at the C4-position. These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as potassium carbonate (K₂CO₃). For instance, reacting this compound with aqueous ammonia (B1221849) at elevated temperatures and pressures can yield 4-amino-2,6-dichloropyridine. More advanced and highly regioselective methods, such as the Buchwald-Hartwig amination, can also be employed to achieve C-N bond formation with a broad range of amines. researchgate.net

Table 1: Examples of Amination Reactions
Amine ReagentTypical ConditionsPosition of SubstitutionProduct Type
Aqueous Ammonia150°C, Sealed VesselC44-Amino-2,6-dichloropyridine
Aliphatic/Aromatic AminesK₂CO₃, DMF/DMSO, 80–120°CC44-Alkyl/Aryl-amino-2,6-dichloropyridine
Anilines/Heterocyclic AminesPalladium-Xantphos catalyst (Buchwald-Hartwig)C4 (or C2 with specific catalysts)4-Anilino-2,6-dichloropyridine

Fluorination and Halogen Exchange Reactions

Fluorinated pyridine derivatives are of great interest in pharmaceutical and agrochemical research because the inclusion of fluorine atoms can significantly enhance metabolic stability and modulate biological activity. The Halogen Exchange (Halex) reaction is a primary method for synthesizing fluorinated pyridines from their chlorinated analogues.

This process involves treating this compound with a metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like DMSO at high temperatures. This reaction can be controlled to selectively replace one or more chlorine atoms. For example, heating this compound with KF in DMSO at 185°C leads to the formation of 2-chloro-4,6-difluoropyridine, demonstrating a preferential exchange at the C4 and C6 positions over the C2 position. Electrochemical fluorination methods have also been developed, offering an alternative route with high efficiency and selectivity under milder conditions.

Table 2: Halogen Exchange (Halex) Fluorination
ReagentSolventTemperatureMajor Product
Potassium Fluoride (KF)Dimethyl Sulfoxide (DMSO)185°C2-Chloro-4,6-difluoropyridine
Cesium Fluoride (CsF)Dimethyl Sulfoxide (DMSO)150-180°CMixture of fluorinated pyridines

Introduction of Carboxylic Acid and Other Functional Moieties

The introduction of a carboxylic acid group onto the pyridine ring is another important transformation, leading to pyridinecarboxylic acids, which are key components in certain herbicides and pharmaceuticals. vt.edubiosynth.com Direct carboxylation of this compound is challenging. Instead, a multistep approach is typically employed. This can involve the initial substitution of a chlorine atom with a group that can be later converted into a carboxylic acid.

For example, a chlorine atom can be displaced by a cyanide ion to form a cyanopyridine, which can then be hydrolyzed to the corresponding carboxylic acid. Alternatively, functional groups can be introduced at the 2-position of a 4-amino-3,5,6-trichloropyridine scaffold. google.com A patent describes the preparation of compounds where the 2-position is modified with groups like -CH₂OH (hydroxymethyl) or -CH₂COOH (carboxymethyl), which are valuable intermediates for further elaboration. google.com The synthesis of the herbicide Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) highlights the importance of this class of compounds. vt.edugoogle.com

Multi-Component Reactions for Diverse this compound Analogues

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This strategy is highly efficient and enables the rapid generation of libraries of structurally diverse compounds. nih.gov

While direct one-pot MCRs starting with this compound are not extensively documented, the principles of MCRs are widely applied to the synthesis of functionalized pyridines. For instance, the Hantzsch pyridine synthesis and its variations involve the condensation of an aldehyde, a β-ketoester, and an ammonia source to produce a dihydropyridine, which can be oxidized to the corresponding pyridine. researchgate.net

In the context of this compound, its derivatives can be used as key synthons in MCR-like sequences. A functionalized this compound derivative, such as one containing an aldehyde or an active methylene (B1212753) group, could theoretically participate in a [2+1+2+1] or similar annulation process to build fused heterocyclic systems. nih.gov More practically, derivatives obtained from this compound through the reactions described above (e.g., amination, fluorination) can serve as substrates for subsequent MCRs, leading to a diverse array of complex, highly substituted pyridine analogues. nih.gov This approach combines the reliability of stepwise synthesis from a known scaffold with the diversity-generating power of multi-component strategies.

Role of 2,4,6 Trichloropyridine in Medicinal Chemistry Research

Precursor for Active Pharmaceutical Ingredients (APIs)

2,4,6-Trichloropyridine serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). google.comchemrxiv.org Its utility lies in its ability to undergo controlled, regioselective substitution reactions, allowing medicinal chemists to systematically modify its structure to achieve desired pharmacological properties. The chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities, which can be exploited to introduce different substituents in a stepwise manner. This controlled reactivity is fundamental to building the core structures of potential therapeutic agents. researchgate.net The compound is a key component in the development of pharmaceuticals, contributing to the synthesis of active ingredients designed to target specific diseases. ambeed.com

Synthesis of Biologically Active Derivatives and Analogs

The chemical scaffold of this compound is a cornerstone for generating a wide array of derivatives with potential therapeutic applications. Its role extends across various classes of medicinal agents.

While direct synthesis of Remdesivir analogs using this compound as a starting material is not prominently documented, the broader class of trichloropyridine isomers is recognized for its utility in creating antiviral drugs. pmarketresearch.com For instance, related chlorinated pyridine (B92270) derivatives serve as key intermediates in the synthesis of potent antiviral agents. A notable example is the use of a trifluoromethyl-substituted trichloropyridine derivative in the synthesis of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV. Although this involves a different isomer, it highlights the importance of the trichloropyridine scaffold in the design of molecules that inhibit viral replication. The synthesis of novel nucleoside analogues, a class of compounds known for antiviral activity, has also been explored using halogenated heterocycles, though these studies have not always directly employed the 2,4,6-trichloro isomer. nih.gov

The pyridine nucleus is a common feature in many anti-inflammatory drugs. While specific, detailed examples of anti-inflammatory agents synthesized directly from this compound are not extensively covered in available research, derivatives of its isomers, such as 2,3,6-trichloropyridine (B1294687), are noted for their potential in developing new anti-inflammatory drugs. The general applicability of pyridine derivatives in this therapeutic area is well-established, with research focusing on their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. ambeed.com However, dedicated studies detailing the conversion of this compound into specific anti-inflammatory candidates remain a less explored area in the literature.

The application of this compound in the synthesis of anticancer agents is a well-documented and promising area of research. The compound serves as a key starting material for creating highly substituted pyridine derivatives with significant cytotoxic activity.

In one strategic approach, this compound is used as a scaffold to synthesize novel azine derivatives. Through a nucleophilic substitution reaction with morpholine, a mixture of 4-morpholino-2,6-dichloropyridine and 2-morpholino-4,6-dichloropyridine can be obtained. These intermediates are then further functionalized to produce compounds that exhibit cytotoxicity against various cancer cell lines. mdpi.com

Table 1: Synthesis of Pyridine Intermediates from this compound for Anticancer Agents This table is based on synthetic pathways described in the literature. mdpi.com

Starting MaterialReagentProductYield
This compoundMorpholine4-Morpholino-2,6-dichloropyridine15%
This compoundMorpholine2-Morpholino-4,6-dichloropyridine30%

Furthermore, this compound is instrumental in the synthesis of specific enzyme inhibitors relevant to cancer therapy, such as kinase inhibitors. The compound facilitates the synthesis of pyridyl sulfoximines, which are key components of advanced therapeutic candidates, including CDK9 inhibitors. chemrxiv.org It has also been used in the development of ATP-competitive mTOR kinase inhibitors, which are crucial in regulating cell growth and tumor progression. researchgate.net The selective reaction of this compound with nucleophiles is a key step in building these complex inhibitor molecules. chemrxiv.org

Table 2: Application of this compound in Kinase Inhibitor Synthesis This table highlights examples of kinase inhibitors whose synthesis involves derivatives of this compound. researchgate.netchemrxiv.org

Inhibitor ClassTarget EnzymeRole of this compound Derivative
Pyridyl SulfoximineCDK9Serves as a core scaffold for nucleophilic substitution to build the inhibitor structure.
Pyrimido-Pyrrolo-OxazinemTORUsed as a precursor in the synthesis of a key tricyclic scaffold.

Antifungal Agents

The trichloropyridine framework is also utilized in the development of antifungal agents. pmarketresearch.com While much of the detailed research focuses on isomers like 3,5,6-trichloropyridin-2-ol, the principles of using the chlorinated pyridine core apply. researchgate.net Derivatives are synthesized and tested for their activity against various fungal strains. For example, ester derivatives of trichloropyridin-2-ol have been synthesized and shown to possess varying degrees of antibacterial and antifungal activity. researchgate.net Similarly, other studies have evaluated the antimicrobial properties of compounds derived from 3,5,6-trichloro-2-hydroxypyridine. The development of novel imidazo[1,2-a]pyridine (B132010) hybrids has also yielded compounds with promising activity against Candida species. These examples underscore the potential of the trichloropyridine scaffold as a basis for new antifungal therapies.

Design and Synthesis of Novel Drug Candidates Incorporating the this compound Moiety

The unique chemical properties of this compound make it an attractive scaffold for the design and synthesis of novel drug candidates. Its predictable, yet tunable, reactivity allows for its use in privileged scaffold morphing strategies, where a known active core is modified to generate new chemical entities with potentially improved or novel biological activities. mdpi.com Medicinal chemists can exploit the differential reactivity of the C2, C4, and C6 positions to perform iterative, one-pot reactions, leading to the regiocontrolled synthesis of complex chiral molecules, such as dipyrrolidino pyridines. researchgate.net

The Role of this compound in Agrochemical Innovation

The chemical compound this compound is a significant, highly reactive intermediate used in the synthesis of a variety of specialty chemicals, particularly within the agrochemical sector. ontosight.aigoogle.com This halogenated heterocyclic compound, with the molecular formula C₅H₂Cl₃N, serves as a foundational building block for creating more complex molecules designed to protect crops and enhance agricultural productivity. ontosight.ainih.gov Its utility stems from the three chlorine atoms attached to the pyridine ring, which provide multiple reactive sites for chemical transformations. ontosight.ai

Applications in Agrochemical Research and Development

The versatility of 2,4,6-trichloropyridine makes it a valuable compound in the ongoing research and development of new agricultural chemicals. It is primarily used as a precursor in the production of various classes of pesticides, including herbicides, insecticides, and fungicides. ontosight.aigoogle.com

This compound is recognized as an important intermediate in the synthesis of organic compounds, including those with herbicidal properties. google.com While the pyridine (B92270) herbicide class includes prominent products for controlling broadleaf weeds, the specific synthetic pathways from various trichloropyridine isomers are distinct. For instance, the synthesis of the widely used herbicide clopyralid (B1669233) (3,6-dichloro-2-pyridinecarboxylic acid) is documented to proceed from a different isomer, 2,3,6-trichloropyridine (B1294687). google.com The research literature reviewed does not detail a synthetic route to clopyralid utilizing the this compound isomer.

In the field of insecticide development, this compound serves as a key intermediate in the synthesis of certain neonicotinoids. ontosight.ai Neonicotinoids are a major class of insecticides valued for their broad-spectrum activity against various agricultural pests. nih.gov The reactivity of the chlorine substituents on the this compound ring allows for nucleophilic substitution reactions, which is a common strategy in the synthesis of complex, biologically active molecules. This makes it a crucial starting material for building the core structures of some modern insecticides used in crop protection. ontosight.ai

The application of this compound extends to the development of fungicides, which are essential for managing plant diseases. The compound acts as a precursor in the production of new fungicidal agents. google.comjustia.com Its role as a versatile intermediate allows chemical researchers to synthesize novel molecular structures and screen them for fungicidal activity. This process is integral to discovering new active ingredients that can offer different modes of action, which is critical for managing the development of resistance in fungal pathogen populations. googleapis.com

The development of enhanced crop protection agents is a continuous effort in the agrochemical industry, aiming for compounds with improved efficacy, better environmental profiles, or novel modes of action. This compound is a valuable tool in this research. ontosight.aigoogle.com As a reactive building block, it enables the creation of diverse libraries of new chemical entities that can be tested for various biological activities. This research can lead to the discovery of next-generation pesticides that are more selective, potent, or effective against resistant pest populations, thereby contributing to more sustainable agricultural practices. nih.gov

Chemical Compound Data

Applications in Advanced Materials Science and Specialty Chemicals Research

Utilization in Dyes and Pigments Research

2,4,6-Trichloropyridine serves as an important intermediate in the development and production of dyes and pigments. chemimpex.comgoogle.com The pyridine (B92270) ring is a structural motif found in various classes of chromophores, and the chlorine substituents on this compound provide reactive sites for nucleophilic substitution reactions. This allows for the attachment of different auxochromes or chromophoric systems, enabling the synthesis of new colorants.

The compound's role is primarily as a structural scaffold, where the chlorine atoms are systematically replaced to build up more complex, conjugated systems responsible for the color of the final dye or pigment. google.com Researchers utilize this reactivity to explore novel dye structures with potentially enhanced properties such as color fastness, thermal stability, and solubility in different media. Its application in dye production is a key aspect of its use in the broader specialty chemicals industry. chemimpex.comgoogle.com

Table 1: Role of this compound in Dye Synthesis

Feature Description
Function Intermediate / Building Block
Key Reaction Nucleophilic Aromatic Substitution
Utility Provides a core pyridine structure for building complex dye molecules. chemimpex.comgoogle.com

| Customization | The three chlorine atoms can be selectively substituted to tune the final color and properties. |

Synthesis of Functional Materials with Tunable Properties

The structured reactivity of this compound makes it a valuable component in the synthesis of advanced functional materials with properties that can be precisely controlled.

A notable area of research involves the creation of π-conjugated functional materials for optoelectronic applications. These materials, which have specific optical and electronic properties, are crucial for devices like flexible displays and organic solar cells. taylorfrancis.com Thiophene-based donor-acceptor (D-A) heterocycles have been synthesized where the pyridine moiety, derived from precursors like this compound, acts as the electron-acceptor part of the molecule. taylorfrancis.com By modifying the structure, researchers can tune the material's electro-optical properties. taylorfrancis.com

A significant challenge and opportunity in using this compound is controlling the position of substitution on the pyridine ring. Research has shown that nucleophilic substitution on 2,4,6-trihalopyridines typically occurs at the 4-position. researchgate.netacs.org However, a synthetically valuable method has been developed to alter this regioselectivity. By introducing a bulky trialkylsilyl group at the 3-position of the pyridine ring, the substitution can be redirected to occur exclusively at the 6-position, which is most remote from the silyl (B83357) group. researchgate.netacs.org After the substitution reaction, the silyl group can be removed, yielding a product with a substitution pattern that would otherwise be difficult to achieve. This "trialkylsilyl trick" provides a powerful tool for creating functional materials with precisely tuned structures and, consequently, tailored properties. researchgate.net

Table 2: Regiochemical Control in the Functionalization of this compound

Condition Position of Nucleophilic Substitution Outcome Reference
Standard Reaction 4-position The nucleophile displaces the chlorine atom at the C4 position of the pyridine ring. researchgate.netacs.org

| With 3-Trialkylsilyl Group | 6-position | The bulky silyl group sterically hinders the 2- and 4-positions, directing the nucleophile to the 6-position. | researchgate.netacs.org |

Role as a Research Reagent in Diverse Organic Transformations

Beyond its direct application in materials, this compound is a key reagent in chemical research, valued for its stability and reactivity. chemimpex.com It serves as a building block for a wide array of biologically active compounds and other complex molecules. sigmaaldrich.com Its utility stems from the high reactivity of the chlorine atoms at the 2, 4, and 6 positions towards nucleophilic displacement. ontosight.ai

This reactivity makes it a versatile starting material or intermediate in multi-step syntheses. ontosight.ai For instance, it was used as a starting material in the synthesis of a novel riboflavin (B1680620) analogue, where it was first converted to an N-oxide intermediate before further chlorination. cardiff.ac.uk

The ability to control the regiochemistry of its reactions is a central theme in its use as a research reagent. As detailed previously, standard nucleophilic substitutions occur at the 4-position. researchgate.netacs.org However, the development of methods to reroute this substitution to the 2- or 6-position by temporarily introducing a silyl directing group has significantly expanded its synthetic utility. researchgate.netacs.org This allows chemists to selectively introduce a wide range of functional groups at specific positions on the pyridine ring, opening avenues for creating complex molecules that are essential in various fields of chemical research. chemimpex.com

Table 3: this compound as a Reagent in Organic Synthesis

Transformation Type Description Significance Reference
Nucleophilic Aromatic Substitution Chlorine atoms at positions 2, 4, and 6 are displaced by various nucleophiles. Fundamental reaction for incorporating the pyridine scaffold into larger molecules. researchgate.netontosight.ai
Regioselective Substitution Use of a trialkylsilyl directing group to force substitution at the 6-position instead of the default 4-position. Enables the synthesis of specific isomers that are otherwise inaccessible, providing precise structural control. researchgate.netacs.org

| Intermediate Formation | Used as a precursor in the synthesis of other reactive intermediates, such as N-oxides. | Facilitates multi-step synthetic pathways toward complex target molecules. | cardiff.ac.uk |

Computational and Theoretical Investigations of 2,4,6 Trichloropyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 2,4,6-trichloropyridine.

DFT studies are crucial for understanding the electronic landscape of this compound. The presence of three electron-withdrawing chlorine atoms significantly influences the electron distribution within the pyridine (B92270) ring. The chlorine atoms pull electron density away from the aromatic system through both inductive and mesomeric effects. This electronic modification results in an enhanced electrophilic character at the carbon positions not substituted by chlorine.

Computational studies on related polyhalogenated pyridines show that the introduction of electron-withdrawing halogens dramatically impacts the geometry, electronic structure, and electrostatic properties. rsc.org In contrast to electron-donating groups, the chlorine atoms in this compound lower the energy of the molecular orbitals. The electrophilicity of the molecule is a key determinant of its chemical behavior, particularly its susceptibility to nucleophilic attack. DFT calculations can quantify this electrophilicity and predict the most reactive sites.

Calculated Electronic Property Description Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap generally indicates higher reactivity. The electron-withdrawing Cl atoms lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.
Electron Density Distribution The spatial distribution of electrons in the molecule.Shows regions of electron deficiency (on the pyridine ring) and electron richness (on the Cl and N atoms), indicating sites for electrophilic and nucleophilic attack, respectively.
Electrophilicity Index A quantitative measure of the electrophilic character of a molecule.Provides a numerical value to compare its reactivity with other electrophiles.

This table is illustrative, based on general principles of DFT applied to halogenated pyridines.

DFT calculations are a powerful tool for mapping out the potential energy surface of a reaction, allowing for the prediction of reaction mechanisms and the calculation of activation energy barriers. sumitomo-chem.co.jp For this compound, studies have focused on nucleophilic aromatic substitution (SNAr) reactions.

Research indicates that this compound reacts with nucleophiles preferentially at the 4-position (para to the nitrogen atom). researchgate.net DFT studies can elucidate the mechanism of this regioselectivity by calculating the energies of the transition states for nucleophilic attack at each of the chlorinated positions (2, 4, and 6). The reaction pathway with the lowest activation energy barrier is the most favorable. These calculations typically show that the intermediate formed by attack at the 4-position is more stable than the intermediates formed by attack at the 2- or 6-positions, thus explaining the observed product distribution. researchgate.net The activation Gibbs free energy (ΔG*) for a reaction step can be calculated, where a smaller value corresponds to a faster reaction rate. sumitomo-chem.co.jp

The analysis of molecular topology, often using the Quantum Theory of Atoms in Molecules (QTAIM), provides insights into the nature of chemical bonds and interactions. researchgate.netmdpi.com For this compound, QTAIM can characterize the C-Cl, C-N, and C-C bonds within the molecule.

The Molecular Electrostatic Potential (MEP) surface is another critical tool that visually represents the charge distribution of a molecule. mdpi.comnih.govnih.gov In this compound, the MEP surface would show regions of negative potential (in red/yellow), typically associated with the lone pair of the nitrogen atom and the chlorine atoms, making them sites for electrophilic attack. Conversely, regions of positive potential (in blue), would be located on the hydrogen atoms and near the carbon atoms of the pyridine ring, indicating susceptibility to nucleophilic attack. The MEP analysis helps to rationalize the molecule's interactive behavior and reactivity patterns. nih.gov

Topological Feature Method of Analysis Information Gained for this compound
Bond Critical Points (BCPs) QTAIMCharacterizes the strength and nature (covalent, ionic) of the bonds within the molecule.
Ring Critical Points (RCPs) QTAIMProvides information about the aromaticity of the pyridine ring.
Vmin (MESP minima) MEP Surface AnalysisIdentifies the most electron-rich locations, such as the nitrogen lone pair, predicting sites for hydrogen bonding and other electrophilic interactions. nih.gov
Vmax (MESP maxima) MEP Surface AnalysisIdentifies electron-deficient regions, predicting sites for nucleophilic attack.

This table is illustrative, based on the application of these theories to similar molecules.

DFT, combined with methods like Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) analysis, can reveal the details of both intra- and intermolecular interactions. rsc.orgresearchgate.net

Intramolecular Interactions: NBO analysis can shed light on charge delocalization within the this compound molecule, such as the interactions between the nitrogen lone pair and the antibonding orbitals of the C-C bonds, and the effect of the chlorine substituents on the ring's electronic structure. researchgate.net

Intermolecular Interactions: In the solid state, molecules of this compound can interact through various non-covalent forces. NCI analysis is particularly useful for visualizing weak interactions. Given the presence of chlorine atoms, halogen bonding (Cl···Cl or Cl···N interactions) is a significant possibility that can be studied computationally. mdpi.com Furthermore, π-π stacking interactions between the pyridine rings can contribute to the stability of the crystal structure. rsc.org Computational studies can quantify the strength and nature of these interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While specific MD simulation studies focusing exclusively on this compound are not prominent in the reviewed literature, this technique offers significant potential. MD simulations could be employed to study the behavior of this compound in various solvent environments, its diffusion properties, and its interactions with biological macromolecules like proteins or DNA. Such simulations would provide a dynamic picture of the intermolecular forces at play, complementing the static view offered by DFT.

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. d-nb.info These models are used in drug discovery and environmental fate prediction.

For N-heterocyclic compounds like this compound, QSAR studies have been used to predict properties like biodegradability. d-nb.info By analyzing a dataset of related compounds, QSAR models can identify specific molecular fragments or physicochemical properties (descriptors) that are statistically linked to a particular activity. For instance, a QSAR model might identify the presence of multiple chlorine atoms on a pyridine ring as a factor that hinders biodegradation.

In the context of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for activities such as antiproliferative and antimicrobial effects. tandfonline.comijmpronline.com QSAR studies can be a key part of this process. By building a model based on a series of synthesized derivatives, researchers can predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective drug candidates.

Advanced Spectroscopic Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular framework of 2,4,6-trichloropyridine by probing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ¹⁵N.

¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. Due to the symmetrical substitution pattern, the two hydrogen atoms at the C3 and C5 positions are chemically equivalent. This equivalence results in a single signal in the ¹H NMR spectrum, appearing as a singlet. The chemical shift for these protons is typically observed around 7.26 ppm.

¹³C NMR: The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. For this compound, three distinct signals are expected, corresponding to the three different carbon environments:

Carbons bearing chlorine atoms (C2, C4, C6).

Carbons bearing hydrogen atoms (C3, C5).

The carbon atom at the 4-position, which is unique. ChemicalBook provides spectral data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry. chemicalbook.com

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Notes
¹H ~7.26 Singlet (s) Corresponds to the two equivalent protons at C3 and C5.
¹³C - - Three distinct signals are expected for C2/C6, C4, and C3/C5.
¹⁵N - - Expected to be downfield from pyridine (B92270) due to chloro-substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its pyridine ring and carbon-chlorine bonds. Key vibrational modes include C-H stretching, C=C and C=N ring stretching, in-plane and out-of-plane C-H bending, and C-Cl stretching. The substitution pattern influences the exact frequencies of these vibrations. For instance, the C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The aromatic C=C and C=N stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The strong absorptions corresponding to C-Cl stretching are expected in the lower frequency region, typically below 850 cm⁻¹. Supplier specifications confirm that the infrared spectrum of commercial this compound conforms to its known structure. vwr.comthermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. A comprehensive study of the vibrational spectra of various halogenated pyridines, including this compound, allowed for a complete assignment of the normal modes. researchgate.net In Raman spectra, non-polar bonds often produce strong signals. Therefore, the symmetric vibrations of the substituted pyridine ring are typically prominent. The combination of FT-IR and Raman data allows for a more robust and complete assignment of all fundamental vibrational frequencies of the molecule. researchgate.net

Table 2: Key Vibrational Spectroscopy Bands for Substituted Pyridines

Wavenumber (cm⁻¹) Assignment Technique
3100-3000 Aromatic C-H Stretch FT-IR
1600-1400 Aromatic C=C and C=N Stretch FT-IR, Raman
< 850 C-Cl Stretch FT-IR, Raman

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₅H₂Cl₃N), the molecular weight is approximately 182.44 g/mol . In a mass spectrum, one would expect to see a molecular ion peak cluster corresponding to this mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive pattern for the molecular ion [M]⁺ and any chlorine-containing fragments. The most intense peak in the molecular ion cluster would correspond to the species containing three ³⁵Cl atoms (m/z ≈ 181), followed by peaks for species with combinations of ³⁵Cl and ³⁷Cl.

While Electrospray Ionization (ESI) is more commonly used for larger, more polar, and thermally labile molecules, its application to related heterocyclic compounds has been demonstrated. For example, ESI-MS/MS has been effectively used to detect the metabolite 3,5,6-trichloro-2-pyridinol (B117793) in urine samples, indicating the suitability of the technique for ionizing and fragmenting this class of chlorinated pyridines. researchgate.netnih.gov In such tandem MS experiments, the molecular ion is selected and fragmented to produce a characteristic daughter ion spectrum, enhancing specificity and sensitivity. researchgate.net The fragmentation of this compound would likely involve the sequential loss of chlorine atoms or the HCl molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not prominently available, the structures of several closely related derivatives and metal complexes have been resolved, demonstrating the utility of this technique. For instance, the crystal structure of a nickel(II) complex, catena-poly[(μ2-4,4′-dipyridine-κ2N,N′)-bis(3,5,6-trichloropyridine-2-oxyacetato-κO)-bis(ethanol-κO)nickel(II)], has been determined. researchgate.netcrystallography.net In this complex, the substituted pyridine ligand coordinates to the nickel center, and the analysis reveals detailed geometric parameters of the trichloropyridinyl moiety. researchgate.net

Similarly, the crystal structure of the silver(I) complex with 4-amino-3,5,6-trichloropyridine-2-carboxylate has been elucidated. publish.csiro.au In this dimeric structure, the silver ion is coordinated to the pyridyl nitrogen and a carboxyl oxygen atom. The Ag-N bond length was determined to be 2.313(3) Å. publish.csiro.au Such studies showcase how X-ray crystallography provides unambiguous proof of structure and detailed insight into the steric and electronic effects of the chlorine substituents on the pyridine ring's geometry and coordinating ability.


Environmental Research and Sustainable Development Concerns

Research into Environmental Remediation Processes

Given the persistence and potential toxicity of trichloropyridine compounds in the environment, significant research has been dedicated to developing effective remediation strategies. These efforts have largely focused on bioremediation and advanced oxidation processes.

Bioremediation: This approach uses microorganisms to break down contaminants. Several bacterial strains and consortia have shown promise in degrading chlorpyrifos (B1668852) and its primary metabolite, TCP.

A bacterial strain identified as Cupriavidus sp. DT-1 demonstrated the ability to use both chlorpyrifos and TCP as a sole carbon source. Inoculation of contaminated soil with this strain resulted in 100% degradation of chlorpyrifos and 94.3% degradation of TCP. researchgate.net

A bacterial consortium (C5), comprising Staphylococcus warneri, Pseudomonas putida, and Stenotrophomonas maltophilia, was also found to effectively degrade chlorpyrifos and TCP. nih.gov

The Bacillus subtilis NJ11 strain has been shown to completely degrade 150 ppm of chlorpyrifos within five days without the accumulation of TCP. scialert.net

Other identified strains capable of significant chlorpyrifos degradation include Lysinibacillus sp., Stenotrophomonas maltophilia, Pseudomonas putida, and Achromobacter insuavis. bohrium.com

Constructed Wetlands: This technology offers a novel remedial measure. Studies using a combination of specific plants (like Canna spps. and Mentha spps.) and indigenous bacterial strains have shown the potential to biodegrade chlorpyrifos while bypassing the generation of harmful TCP, instead forming TMP. frontiersin.orgdntb.gov.ua

Advanced Oxidation and Reduction Processes: For chlorinated compounds in general, several in-situ chemical treatment technologies are utilized. enviro.wikiaugustmack.com

In-Situ Chemical Reduction (ISCR): This method involves injecting reagents like zero-valent iron (ZVI) to facilitate reductive dechlorination through both biotic and abiotic pathways. augustmack.com

In-Situ Chemical Oxidation (ISCO): This technique uses strong oxidants to destroy contaminants. itrcweb.org

Photocatalysis: Research on the related compound 2,4,6-trichlorophenol (B30397) (TCP) has shown high removal efficiency from aqueous solutions using photocatalysts like titanium dioxide (TiO2) and modified date palm stone biomass. ncsu.eduresearchgate.net This suggests that photocatalytic degradation could be a viable option for 2,4,6-trichloropyridine as well. tandfonline.commdpi.com

Summary of Remediation Studies for Trichloropyridine and Related Compounds

Remediation Technology Target Compound(s) Key Findings Reference
Bioremediation Chlorpyrifos, TCP Cupriavidus sp. DT-1 degraded 94.3% of TCP. researchgate.net
Bioremediation Chlorpyrifos, TCP Bacterial consortium (C5) showed >80% TCP degradation. nih.gov
Bioremediation Chlorpyrifos, TCP Bacillus subtilis NJ11 achieved complete degradation. scialert.net
Constructed Wetland Chlorpyrifos, TCP Plant-bacterial consortia bypassed TCP formation. frontiersin.orgdntb.gov.ua
Photocatalysis Picloram (a trichloropyridine derivative) Effective degradation using TiO2. tandfonline.com

| Adsorption/Biosorption | 2,4,6-Trichlorophenol | High removal efficiency (up to 94%) with modified date palm biomass. | ncsu.edu |

Life Cycle Assessment of this compound Production and Use

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. pre-sustainability.com The process involves four main phases: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation. pre-sustainability.commdpi.comnih.gov

Currently, there are no publicly available, specific Life Cycle Assessment studies for the production and use of this compound. However, it is possible to outline the key considerations that such an assessment would encompass based on its known applications, primarily as a chemical intermediate. chemimpex.com

A hypothetical "cradle-to-gate" LCA for this compound would assess the following stages:

Raw Material Extraction and Processing: This stage would quantify the environmental burdens associated with obtaining the precursor chemicals required for its synthesis. This includes the energy consumption and emissions from the production of pyridine (B92270) and chlorinating agents.

Chemical Synthesis and Manufacturing: The inventory analysis for this stage would include all material and energy inputs for the chlorination of pyridine to produce this compound. It would also account for all outputs, including the final product, co-products, waste streams (solid, liquid, and gaseous emissions), and the energy required to power the manufacturing facility. The efficiency of the chemical process and the need for solvents or catalysts would be critical factors. mdpi.com

Transportation: The assessment would include the impacts of transporting raw materials to the production facility and distributing the final this compound product to its industrial users.

A more comprehensive "cradle-to-grave" or "cradle-to-cradle" assessment would extend further:

Use Phase: Since this compound is an intermediate, its use phase is integrated into the life cycle of the final products it helps create, such as certain pesticides or pharmaceuticals. chemimpex.com The environmental impact during this phase would be attributed to the final product's application, including any release of the compound or its derivatives into the environment.

End-of-Life: This stage considers the final fate of any waste generated during production and the disposal or recycling of the end-products containing the chemical's structural motifs. This would involve assessing the environmental impacts of waste treatment processes and the long-term fate of any persistent transformation products in landfills or the environment, linking back to the degradation pathways discussed previously. frontiersin.orgpops.int

Conducting a formal LCA would be essential for identifying the major environmental hotspots in the life cycle of this compound and for guiding research and development toward more sustainable production methods and uses.

Future Directions and Emerging Research Frontiers

Development of Novel and Highly Selective Synthetic Methodologies

The future synthesis of 2,4,6-trichloropyridine and its derivatives will prioritize efficiency, selectivity, and sustainability. While traditional methods for its synthesis exist, such as the oxidation-chlorination of 2,6-dichloropyridine (B45657), newer approaches aim for higher yields and purity. google.comguidechem.com A patented method, for instance, utilizes 2,6-dichloropyridine and hydrogen peroxide with a trifluoroacetic acid solvent and a catalyst like molybdenum oxide or aluminum oxide, followed by chlorination with phosphorus oxychloride, achieving purities above 98% and yields over 75%. google.com

A significant area of future research lies in the regioselective functionalization of the this compound ring. The chlorine atoms at the 2, 4, and 6 positions offer multiple reaction sites. Typically, nucleophilic substitution occurs preferentially at the 4-position. acs.orgresearchgate.net However, a groundbreaking development involves the use of a trialkylsilyl group as a "protective" or directing group. By introducing a bulky trialkylsilyl group at the 3-position, the regioselectivity of nucleophilic substitution can be completely reversed, forcing the reaction to occur at the 6-position. acs.orgresearchgate.net After the reaction, the silyl (B83357) group can be removed, yielding a nucleophile-substituted product at a position adjacent to the nitrogen atom. acs.org This "trialkylsilyl trick" opens up pathways to previously inaccessible derivatives.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are being explored for the site-selective modification of polychlorinated pyridines. researchgate.net Research on pentachloropyridine (B147404) has demonstrated that reacting it with one equivalent of an arylboronic acid leads to a mono-substituted product, while two equivalents yield a di-substituted derivative, all with excellent site selectivity. researchgate.net Applying and refining these selective cross-coupling techniques to this compound will be a key frontier, enabling the precise construction of complex molecules with tailored properties.

Exploration of Uncharted Biological Activities and Therapeutic Applications

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are no exception. nih.gov While this compound itself is primarily an intermediate, its derivatives hold significant, largely untapped potential for therapeutic applications. chemicalbook.com Research on related trichloropyridine isomers has already revealed promising biological activities. For instance, derivatives of 3,5,6-trichloropyridine have been synthesized and investigated for their antimicrobial, antifungal, and herbicidal properties. osi.lv

Future research will focus on systematically exploring the biological activity of novel compounds derived from the this compound core. Studies on 3,5,6-trichloropyridin-2-yl derivatives have shown antibacterial and candidacidal activity, with computational docking studies suggesting they bind effectively to microbial enzyme targets like penicillin-binding protein 2a and lanosterol (B1674476) 14-alpha demethylase. scilit.com This integrated approach of synthesis followed by in vitro screening and in silico analysis will be crucial for uncovering new therapeutic leads. The potential for discovering compounds with anti-inflammatory, antimicrobial, or even anticancer properties is a significant driver for future synthetic efforts. scirp.org Beyond medicine, derivatives also serve as vital intermediates in the production of agrochemicals, including insecticides and herbicides.

Integration with High-Throughput Experimentation and Automation

The exploration of the vast chemical space accessible from this compound necessitates a move away from traditional, low-throughput synthetic methods. High-throughput experimentation (HTE) and laboratory automation are set to revolutionize this field. acs.orgchemrxiv.org These technologies enable the rapid, parallel execution of hundreds or even thousands of reactions in miniaturized formats, such as 96-well plates. scienceintheclassroom.org

This approach is particularly well-suited for several key research areas involving this compound. For example, HTE can be used for:

Reaction Optimization: To quickly screen a wide array of catalysts, bases, solvents, and temperatures to find the optimal conditions for a specific transformation, such as a Suzuki or Negishi cross-coupling reaction. scienceintheclassroom.orgwhiterose.ac.ukresearchgate.net

Library Synthesis: To generate large libraries of diverse this compound derivatives by reacting the core structure with a wide range of building blocks. nih.govwhiterose.ac.uk This is essential for structure-activity relationship (SAR) studies in drug discovery.

New Reaction Discovery: To test novel catalyst systems and reaction conditions in a high-throughput manner, potentially uncovering new and unexpected reactivity patterns for halopyridines. scienceintheclassroom.org

Automated synthesis platforms, including those that integrate flow chemistry, can further accelerate the process from initial synthesis to purification and analysis, enabling a more rapid design-make-test-analyze cycle in drug discovery and materials science. acs.orgresearchgate.net

Advanced Computational Design for Rational Drug Discovery and Material Science

Concurrent with experimental advances, computational chemistry and molecular modeling are becoming indispensable tools for guiding research. Rational drug design, which relies on understanding the structure and function of a biological target, can significantly streamline the discovery of new medicines by reducing the time and cost associated with traditional screening methods. immutoscientific.comparssilico.com

For this compound, computational approaches can be applied to:

Predict Biological Activity: Molecular docking simulations can be used to predict how novel derivatives might bind to the active sites of proteins implicated in disease, as has been done for related isomers. scilit.com This allows researchers to prioritize the synthesis of compounds with the highest likelihood of being active.

Forecast Physicochemical Properties: Computational tools can predict properties crucial for drug development, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. scilit.comparssilico.com This in silico screening helps to weed out unpromising candidates early in the process.

Design Novel Materials: Beyond medicine, computational methods can predict the electronic and physical properties of materials derived from this compound. For example, aromatic polyazides, which can be synthesized from polychlorinated aromatics, are of interest for producing high-spin nitrenes and nitrogen-carbon nanomaterials with unique magnetic properties. researchgate.net Computational design can help identify the most promising structures for these applications.

This synergy between computational prediction and experimental validation forms the core of modern rational design, enabling a more targeted and efficient exploration of the chemical possibilities offered by the this compound scaffold. bbau.ac.in

Sustainable and Circular Economy Principles in Halopyridine Chemistry

The chemical industry is undergoing a paradigm shift towards greater sustainability, driven by the principles of green chemistry and the concept of a circular economy. uv.esnih.gov This involves designing products and processes that minimize waste, reduce the use of hazardous substances, and treat waste as a valuable resource. uva.nlresearchgate.net

For halopyridine chemistry, this presents both challenges and opportunities. The presence of multiple chlorine atoms in this compound makes its environmental fate a key consideration. Future research will increasingly focus on:

Greener Synthetic Routes: Developing synthetic methods that avoid harsh reagents, use less energy, and employ environmentally benign solvents. nih.govresearchgate.net This includes exploring catalytic reactions that can proceed under milder conditions.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Biodegradability and Lifecycle Analysis: Intentionally designing derivatives that can be safely degraded after their useful life. The development of biodegradable pyridinium (B92312) ionic liquids serves as a template for how such principles can be applied to pyridine chemistry. rsc.org

Circular Models: Exploring pathways to recover and reuse halogenated pyridine compounds or their breakdown products, moving from a linear "take-make-dispose" model to a circular one. uv.esrsc.org

Applying these principles to the synthesis and application of this compound and its derivatives is a critical frontier. It will require innovation not only in chemical synthesis but also in process design and end-of-life considerations, ensuring that the benefits of this versatile compound can be realized sustainably.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4,6-trichloropyridine, and how do they influence experimental design?

  • Molecular formula : C₅H₂Cl₃N; molecular weight : 182.43 g/mol.
  • Key properties : High thermal stability due to aromatic chlorination, limited solubility in polar solvents (solubility data undetermined; requires empirical testing for specific solvents) .
  • Safety considerations : Acute oral toxicity (LD₅₀ = 280 mg/kg in mice), severe eye damage, and skin sensitization (Category 1 hazards). Use fume hoods, PPE, and adhere to GHS protocols .
  • Methodological guidance : Pre-screen solubility in DMSO or acetonitrile for reaction setups. Use inert atmospheres (e.g., argon) to avoid decomposition during high-temperature reactions .

Q. What synthetic routes are available for preparing this compound, and what are their advantages?

  • Route 1 : Chlorination of 2,6-dichloropyridine-N-oxide using PCl₅ or SOCl₂. Yields depend on stoichiometric control of chlorinating agents .
  • Route 2 : Diazotization of 2,6-dichloro-3-aminopyridine followed by Sandmeyer reaction with CuCl₂. This method achieves >75% yield but requires strict temperature control (<10°C) to minimize by-products .
  • Optimization tip : Monitor reaction progress via TLC or GC-MS to confirm intermediate formation (e.g., diazonium salts) .

Advanced Research Questions

Q. How does the substitution pattern of this compound affect its reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Electronic effects : The electron-withdrawing Cl groups activate the pyridine ring for NAS at positions 2, 4, and 5. Steric hindrance at the 2- and 6-positions favors substitution at the 4-position .
  • Experimental validation : Use NaOH/KOH in ethanol to substitute Cl with OH, and characterize products via ¹H-NMR (e.g., δ 7.23 ppm for meta-H in derivatives) .
  • Comparative analysis : Contrast reactivity with isomers like 3,4,5-trichloropyridine, which show distinct regioselectivity due to Cl positioning .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Structural elucidation :

  • X-ray crystallography : Resolve bond lengths (e.g., Co-Cl = 2.25–2.30 Å in coordination complexes) .
  • Mass spectrometry : Confirm molecular ion peaks at m/z 182 (M⁺) and fragment patterns (e.g., loss of Cl groups).
    • Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-FID to detect chlorinated by-products .

Q. What are the challenges in handling this compound during large-scale reactions, and how can they be mitigated?

  • Key issues :

  • Toxicity : Implement closed-system reactors and real-time air monitoring for chlorinated vapors .
  • By-product management : Use biphasic extraction (e.g., ethyl acetate/water) to isolate target compounds from chlorinated impurities .
    • Waste treatment : Neutralize acidic residues (e.g., HCl from chlorination) with NaOH before disposal .

Q. How can this compound serve as a precursor for bioactive or coordination complexes?

  • Pharmaceutical intermediates : Synthesize antifungal agents via substitution with thiourea or hydrazine derivatives .
  • Coordination chemistry : React with transition metals (e.g., Co(II)) to form complexes with distorted octahedral geometries. Characterize using magnetic susceptibility and ESR .
  • Case study : Pyridinium trichloropyridine cobalt(II) complexes crystallize in monoclinic systems (P1 2₁/n1) with unit cell parameters a = 7.797 Å, b = 21.375 Å .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to address them experimentally?

  • Issue : Solubility in water and organic solvents is inconsistently documented .
  • Resolution :

Prepare saturated solutions in target solvents (e.g., DMSO, acetonitrile) at 25°C.

Quantify via gravimetric analysis or UV-Vis calibration curves.

Cross-validate with computational models (e.g., COSMO-RS) .

Methodological Best Practices

Designing a reaction to minimize polychlorinated by-products: A stepwise approach.

  • Step 1 : Use stoichiometric control (e.g., 1.05 eq Cl⁻ donors) to avoid over-chlorination.
  • Step 2 : Employ low-temperature (−10°C) diazotization to stabilize intermediates .
  • Step 3 : Purify via recrystallization (toluene/petroleum ether) to isolate >98% pure product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.